

The Discovery of AUT1: An Essential Gene for Autophagy in Saccharomyces cerevisiae

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Autophagy is a highly conserved catabolic process in eukaryotic cells responsible for the degradation of bulk cytoplasmic components, including long-lived proteins and organelles. This process is crucial for cellular homeostasis, adaptation to stress conditions such as nutrient starvation, and the removal of damaged cellular components. In the budding yeast Saccharomyces cerevisiae, a powerful model organism for studying fundamental cellular processes, autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic material and deliver it to the vacuole for degradation. The discovery of autophagy-related (AUT) genes has been pivotal in dissecting the molecular machinery governing this pathway. This technical guide provides an in-depth overview of the discovery and characterization of the **AUT1** gene, an essential component of the autophagic machinery in S. cerevisiae.

1. Quantitative Data on the Characterization of the aut1 Mutant

The initial characterization of the **aut1** mutant involved several quantitative assays to assess the impact of the gene deletion on key cellular processes related to autophagy and starvation survival.



Table 1: Survival Rate of Wild-Type and aut1∆ Mutant Strains Under Nitrogen Starvation

Time (days)	Wild-Type (WCG4a) Survival (%)	aut1Δ (YMTA) Survival (%)
0	100	100
2	95	80
4	90	60
6	85	45
8	80	30
10	75	20
12	70	10
14	65	<5

Data extracted from Schlumpberger et al., 1997. The survival rate was determined by plating dilutions of starved cells onto YPD plates and counting the resulting colonies.[1]

Table 2: Protein Degradation Rates in Wild-Type and **aut1**∆ Mutant Strains During Nitrogen Starvation

Strain	Genotype	Protein Degradation (% of total protein in 48h)
WCG4a	Wild-Type	~40%
YMTA	pra1	~15%
YMS5	aut1Δ	~15%
YMTA/YMS5	pra1 aut1Δ	~15%

Data derived from Schlumpberger et al., 1997. Protein degradation was measured by the decrease in total protein content after 48 hours of nitrogen starvation. The pra1 mutant,



deficient in a vacuolar proteinase, serves as a control for vacuolar-dependent protein breakdown.[1]

2. Experimental Protocols

The identification and characterization of the **AUT1** gene were achieved through a series of key experiments. The detailed methodologies are provided below.

- 2.1 Yeast Strains, Media, and Growth Conditions
- Yeast Strains: The primary strains used in the study by Schlumpberger et al. (1997) are listed in Table 3.
- Media:
 - YPD: 1% yeast extract, 2% peptone, 2% glucose. For solid media, 2% agar was added.
 - SD: 0.67% yeast nitrogen base without amino acids, 2% glucose.
 - Sporulation Medium: 1% potassium acetate, 0.1% yeast extract, 0.05% glucose.
 - Starvation Medium (SD-N): 0.17% yeast nitrogen base without amino acids and without ammonium sulfate, 2% glucose.
- Growth Conditions: Yeast strains were typically grown at 30°C. For starvation experiments, cells were grown to logarithmic phase in SD medium, washed, and then transferred to SD-N medium.

Table 3: Saccharomyces cerevisiae Strains Used in the Discovery of AUT1



Strain	Genotype	Source/Reference
WCG4a	MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3- 11,15/his3-11,15	Schlumpberger et al., 1997
YMTA	MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3- 11,15/his3-11,15 pra1::URA3/pra1::URA3	Schlumpberger et al., 1997
aut1-1	MATa/MATα ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3- 11,15/his3-11,15 aut1-1/aut1-1	Schlumpberger et al., 1997
YMS5	MATa ura3-52 leu2-3,112 his3- 11,15 aut1Δ1::URA3	Schlumpberger et al., 1997

2.2 Gene Complementation for the Isolation of AUT1

- Mutant Strain: A diploid aut1-1/aut1-1 mutant strain, which exhibits a severe defect in sporulation, was used for the complementation screen.
- Yeast Genomic Library: The aut1-1/aut1-1 strain was transformed with a S. cerevisiae genomic DNA library constructed in the centromeric shuttle vector YCplac111 (LEU2 marker).
- Transformation: The lithium acetate method was used for yeast transformation.
- Screening: Transformants were selected on SD medium lacking leucine. The resulting colonies were then replica-plated onto sporulation medium.
- Identification of Complementing Plasmids: Colonies that regained the ability to sporulate were selected. The plasmids from these colonies were isolated and analyzed.
- Confirmation: The isolated plasmids were re-transformed into the original **aut1-1/aut1-1** mutant to confirm that the complementing activity was plasmid-linked. The complementing gene was then subcloned and sequenced.



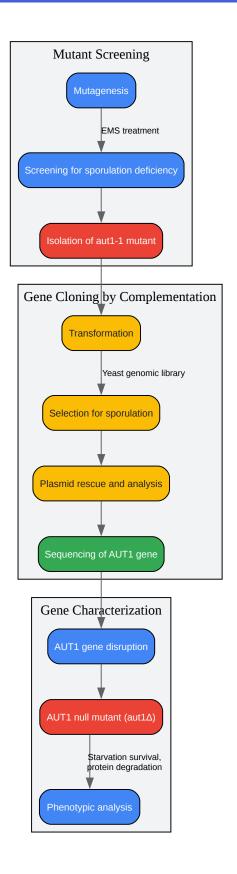
2.3 Construction of the aut1Δ Null Mutant

- Disruption Cassette: A disruption cassette was constructed in which the coding region of the AUT1 gene was replaced with a selectable marker gene (URA3 or HIS3).
- Transformation: The linear disruption cassette was transformed into a wild-type diploid strain (WCG4a).
- Selection: Transformants were selected on medium lacking uracil or histidine.
- Verification: Correct integration of the disruption cassette at the AUT1 locus was confirmed by Southern blot analysis and PCR.
- Sporulation and Tetrad Analysis: The heterozygous diploid strain was sporulated, and the resulting tetrads were dissected to obtain haploid aut1Δ null mutants.

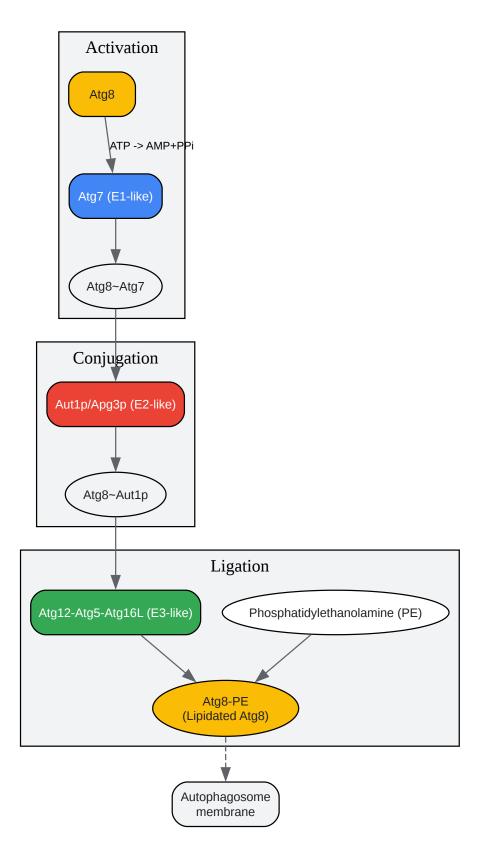
2.4 Protein Analysis

- Preparation of Cell Extracts: Yeast cells were harvested by centrifugation, washed, and resuspended in lysis buffer. Cell lysis was achieved by vortexing with glass beads.
- Protein Concentration Determination: The total protein concentration in the cell extracts was determined using the Bradford assay.
- SDS-PAGE and Western Blotting: Proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane. The membranes were then probed with specific primary antibodies, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
- 3. Visualizations
- 3.1 Experimental Workflow for the Discovery of the **AUT1** Gene









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References

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